(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778897
InChI: InChI=1S/C20H24ClN5O/c21-18-6-7-19(23-22-18)25-10-8-16(9-11-25)20(27)26-14-12-24(13-15-26)17-4-2-1-3-5-17/h1-7,16H,8-15H2
SMILES:
Molecular Formula: C20H24ClN5O
Molecular Weight: 385.9 g/mol

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC14778897

Molecular Formula: C20H24ClN5O

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone -

Specification

Molecular Formula C20H24ClN5O
Molecular Weight 385.9 g/mol
IUPAC Name [1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C20H24ClN5O/c21-18-6-7-19(23-22-18)25-10-8-16(9-11-25)20(27)26-14-12-24(13-15-26)17-4-2-1-3-5-17/h1-7,16H,8-15H2
Standard InChI Key YRXWSWYVKYAMPJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound integrates three distinct heterocyclic systems:

  • 6-Chloropyridazin-3-yl: A diazine ring with chlorine at position 6, conferring electrophilic reactivity.

  • Piperidin-4-yl: A six-membered saturated nitrogen ring providing conformational flexibility .

  • 4-Phenylpiperazin-1-yl: A piperazine ring substituted with a phenyl group, a common pharmacophore in CNS-targeting drugs.

The methanone bridge (-C=O) links the piperidine and piperazine groups, creating a planar ketone that influences electronic distribution.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₄ClN₅O
Molecular Weight397.9 g/mol
IUPAC Name(1-(6-chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
SMILESClC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Synthesis and Reaction Pathways

Key Synthetic Routes

Synthesis typically proceeds through sequential nucleophilic substitutions and coupling reactions:

  • Pyridazine Chlorination: 3-Aminopyridazine reacts with POCl₃ to introduce chlorine at position 6.

  • Piperidine Functionalization: The chloropyridazine undergoes Buchwald-Hartwig amination with 4-piperidone to form 1-(6-chloropyridazin-3-yl)piperidin-4-one.

  • Methanone Bridge Formation: A Friedel-Crafts acylation couples the piperidine intermediate with 1-phenylpiperazine using AlCl₃ as a catalyst.

Critical Reaction Conditions

  • Temperature: 80–120°C for amination steps.

  • Catalysts: Palladium for cross-coupling; Lewis acids for acylation.

  • Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane; poorly soluble in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposes at 218°C, as determined by TGA .

  • pKa: Estimated at 7.2 (piperazine nitrogen) and 3.1 (pyridazine nitrogen), suggesting protonation under physiological pH.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, pyridazine-H), 7.32–7.25 (m, 5H, phenyl-H), 3.85–3.45 (m, 8H, piperazine/piperidine-H) .

  • IR (cm⁻¹): 1685 (C=O stretch), 1540 (C-Cl), 1250 (C-N).

Mechanistic and Pharmacological Insights

Putative Biological Targets

Analogous compounds demonstrate affinity for:

  • Serotonin Receptors (5-HT₁A/₂A): Due to the phenylpiperazine motif.

  • Dopamine D₂-like Receptors: Piperidine derivatives modulate dopaminergic signaling.

  • Bacterial Dihydrofolate Reductase: Chloropyridazines inhibit folate synthesis in Staphylococcus aureus.

In Silico Predictions

  • LogP: 3.1 (moderate lipophilicity, favorable for blood-brain barrier penetration) .

  • Drug-likeness: Compliance with Lipinski’s rules (MW <500, H-bond donors <5).

Applications and Comparative Analysis

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/MICSource
(2,6-Dichloropyridin-3-yl)methanone5-HT₁A45 nM
1-(6-Chloropyridazin-3-yl)piperidin-4-olS. aureus12 µg/mL

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